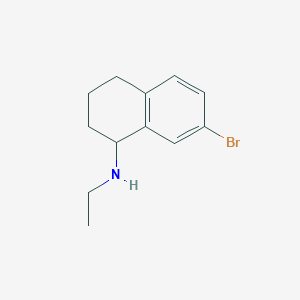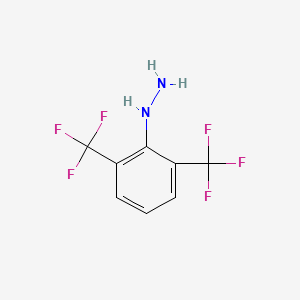
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to an ethane-1,2-diamine backbone. This compound is known for its chiral properties, making it valuable in various stereoselective synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The aldehyde groups of 3,5-dimethylbenzaldehyde react with the amine groups of (R,R)-1,2-diaminocyclohexane under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or other derivatives.
科学的研究の応用
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced pharmaceutical intermediates.
作用機序
The mechanism of action of (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The chiral environment provided by the compound ensures stereoselective outcomes in various reactions.
類似化合物との比較
- (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine
- (1R,2R)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine
Uniqueness:
- The presence of 3,5-dimethylphenyl groups provides unique steric and electronic properties.
- The (1R,2R) configuration ensures high enantioselectivity in reactions.
- Compared to other similar compounds, (1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine offers better performance in asymmetric synthesis due to its specific chiral environment.
特性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10,17-18H,19-20H2,1-4H3/t17-,18-/m1/s1 |
InChIキー |
POWCVEXEFGJWNW-QZTJIDSGSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C)C)N)N)C |
正規SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)

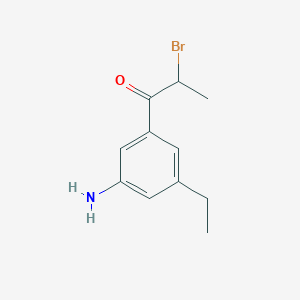
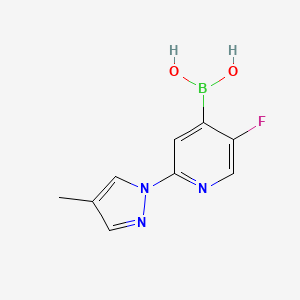
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
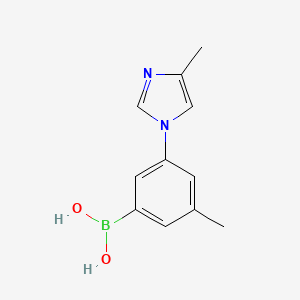

![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
![ethyl 2-{5-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14069572.png)
